molecular formula C10H15NO6 B1434471 (1R,2R,4S)-Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate oxalate CAS No. 1881275-70-2

(1R,2R,4S)-Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate oxalate

Cat. No. B1434471
M. Wt: 245.23 g/mol
InChI Key: CYQRNEXAKCLPOG-VWZUFWLJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R,4S)-Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate oxalate, also known as Cocaine, is a powerful stimulant drug that is derived from the leaves of the coca plant. Cocaine is a highly addictive drug that is widely abused due to its euphoric effects. Despite its negative effects on the human body, Cocaine has been widely studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Scientific Research Applications

Asymmetric Synthesis

Asymmetric synthesis of bicyclic amino acid derivatives, including structures related to the compound , has been achieved through Aza-Diels-Alder reactions. These reactions involve chiral iminium ions formed in situ from glyoxylic acid and chiral amines, reacting with cyclopentadiene. The yields and enantiomeric excesses of these reactions can be significant, demonstrating the utility of this approach in the synthesis of complex bicyclic structures (Waldmann & Braun, 1991).

Microwave-Assisted Synthesis

A microwave-assisted synthesis approach led to the high-yield, short-time production of a structurally related compound, demonstrating unexpected stereoselective substitution reactions. This method highlights the efficiency and selectivity possible with microwave assistance in complex organic synthesis (Onogi, Higashibayashi, & Sakurai, 2012).

properties

IUPAC Name

methyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.C2H2O4/c1-11-8(10)6-4-5-2-3-7(6)9-5;3-1(4)2(5)6/h5-7,9H,2-4H2,1H3;(H,3,4)(H,5,6)/t5-,6+,7+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQRNEXAKCLPOG-VWZUFWLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CCC1N2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H]2CC[C@H]1N2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R,4S)-Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate oxalate

CAS RN

1788041-49-5
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1788041-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R,4S)-Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate oxalate
Reactant of Route 2
(1R,2R,4S)-Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate oxalate
Reactant of Route 3
(1R,2R,4S)-Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate oxalate
Reactant of Route 4
(1R,2R,4S)-Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate oxalate
Reactant of Route 5
(1R,2R,4S)-Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate oxalate
Reactant of Route 6
Reactant of Route 6
(1R,2R,4S)-Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate oxalate

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